molecular formula C5H6N6 B1617163 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-55-6

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B1617163
CAS RN: 6312-55-6
M. Wt: 150.14 g/mol
InChI Key: BHHGXZXSPYWZRE-UHFFFAOYSA-N
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Description

The compound “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a derivative of pyrimidine12. Pyrimidine derivatives have been used as analogs of anticancer drugs1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines3. Another study reported the synthesis of novel CDK2 targeting compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds4.



Molecular Structure Analysis

The molecular structure of “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is not directly available from the search results. However, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been studied45.



Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, various reactions of similar compounds, 3-methyl- and 3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidines, have been examined6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, related compounds have been characterized85.


Scientific Research Applications

Synthesis Methods and Applications

  • Supercritical Carbon Dioxide Synthesis : This compound can be synthesized through a condensation process in supercritical carbon dioxide. This method, involving the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate and ZnCl2, offers a solvent-free alternative, important for eco-friendly and efficient production (Baklykov et al., 2019).

  • Synthesis for Fungicidal and Insecticidal Activities : Derivatives of 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine have been synthesized and shown to exhibit moderate to weak fungicidal and insecticidal activities. These findings highlight its potential in agricultural applications (Chen & Shi, 2008).

  • Solution-Phase Synthesis for Libraries of Derivatives : An efficient method for creating a library of trisubstituted derivatives has been developed. This approach provides a pathway for exploring the chemical space around this molecule, potentially leading to new discoveries in various fields (Baindur et al., 2003).

Biological Activity and Potential Uses

  • Antitumor and Antiviral Activities : Research on similar triazolo[4,5-d]pyrimidines has indicated their potential in antitumor and antiviral applications. This suggests that 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives might have similar biological activities (Islam et al., 2008).

  • Antimicrobial and Antifungal Properties : Certain derivatives have shown promising antimicrobial and antifungal activities, opening the door for their use in medical and agricultural applications (Komykhov et al., 2017).

Chemical Structure and Analysis

  • Density Functional Theory (DFT) Studies : Detailed DFT studies on derivatives have helped in understanding the regioselectivity of ring closure and structural assignments. This kind of analysis is crucial for designing compounds with specific properties and functions (Mozafari et al., 2016).

  • Synthetic Variations and Structural Characterization : Various synthetic approaches and characterizations have been explored, broadening the understanding of this chemical's structural possibilities and providing insights for potential applications (Sugimoto & Matsuura, 1977).

Future Directions

The future directions for “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, the synthesis of novel compounds for potential use as c-Met inhibitors suggests a promising direction for future research1011.


properties

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXZXSPYWZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212457
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

CAS RN

6312-55-6
Record name 8-Aza-9-methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZA-9-METHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6P6TKM91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…

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